![molecular formula C13H13N3O B5719611 N-(4-ethylphenyl)pyrazine-2-carboxamide](/img/structure/B5719611.png)
N-(4-ethylphenyl)pyrazine-2-carboxamide
Overview
Description
N-(4-ethylphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antitubercular agents. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a 4-ethylphenyl group.
Mechanism of Action
Target of Action
N-(4-ethylphenyl)pyrazine-2-carboxamide, also known as N-(4-ethylphenyl)-2-pyrazinecarboxamide, is primarily targeted against Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its target through hydrogen bonding and π-cation interaction . It has been found to have lower binding energy than pyrazinamide, a related compound, indicating a stronger interaction with the target . This interaction disrupts the normal functioning of the bacterium, leading to its inhibition .
Biochemical Pathways
It is known that the compound interferes with the synthesis of new fatty acids in the bacterium . Fatty acids are essential for the growth and replication of the bacterium, so this interference inhibits its proliferation .
Pharmacokinetics
The compound’s strong interaction with its target suggests that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of Mycobacterium tuberculosis H37Rv . By disrupting fatty acid synthesis, the compound prevents the bacterium from growing and replicating, effectively controlling the spread of tuberculosis .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The compound is active only at a slightly acidic pH, which is the environment within the phagosomes where Mycobacterium tuberculosis resides . This specificity helps to target the bacterium while minimizing effects on other cells.
Preparation Methods
The synthesis of N-(4-ethylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-ethylphenylamine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction proceeds as follows:
- Pyrazine-2-carboxylic acid is reacted with thionyl chloride to form pyrazine-2-carbonyl chloride.
- The resulting pyrazine-2-carbonyl chloride is then reacted with 4-ethylphenylamine in the presence of a base such as triethylamine to yield this compound.
Chemical Reactions Analysis
N-(4-ethylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution .
Scientific Research Applications
Biological Activities
Research indicates that N-(4-ethylphenyl)pyrazine-2-carboxamide exhibits various biological activities:
Antimicrobial Activity : Studies have shown that derivatives of pyrazine carboxamides possess significant antimicrobial properties against several bacterial strains, including Mycobacterium tuberculosis. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the micromolar range against M. tuberculosis .
Anticancer Potential : The compound's structure allows it to interact with specific cellular targets, leading to potential anticancer effects. Research has identified related compounds that inhibit cancer cell proliferation in vitro, suggesting that this compound may have similar properties.
Case Studies and Research Findings
Several studies have explored the applications of pyrazine derivatives, providing insights into their effectiveness and potential uses:
- Study on Antimycobacterial Activity : A study evaluated various pyrazine derivatives for their efficacy against M. tuberculosis. Compounds similar to this compound showed promising results, with some exhibiting MIC values as low as 3.91 µg/mL .
- Flavonoid Production Enhancement : Research demonstrated that certain pyrazine derivatives could enhance flavonoid production in plant cultures, indicating their potential use in agricultural applications .
Comparison with Similar Compounds
N-(4-ethylphenyl)pyrazine-2-carboxamide can be compared with other pyrazine-2-carboxamide derivatives, such as:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties . This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Biological Activity
N-(4-ethylphenyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimycobacterial, antibacterial, and antifungal research. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of related compounds.
Overview of Biological Activities
This compound belongs to a class of compounds known for their diverse biological activities. Research indicates that derivatives of pyrazine-2-carboxamides exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, as well as varying levels of antibacterial and antifungal properties.
Antimycobacterial Activity
Research has shown that this compound and its derivatives have promising antimycobacterial activity. For instance, studies have reported the minimum inhibitory concentration (MIC) values for related compounds:
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | Antimycobacterial |
N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | Antimycobacterial |
This compound | Not specified | Antimycobacterial potential |
The observed MIC values suggest that structural modifications, such as the introduction of alkylamino groups, can enhance the efficacy against M. tuberculosis .
Antibacterial and Antifungal Activity
While this compound shows significant antimycobacterial properties, its antibacterial activity appears limited. In vitro studies have demonstrated sporadic antifungal activity against certain strains such as Candida, but no significant antibacterial effects were recorded against common bacterial pathogens .
Cytotoxicity Studies
Cytotoxicity assays conducted on various derivatives indicate that while some compounds exhibit low toxicity towards human liver cancer cell lines (HepG2), others show higher cytotoxic effects. For instance:
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | >20 | HepG2 |
N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | >38 | HepG2 |
These findings suggest that careful consideration of structural modifications is crucial for balancing antimicrobial efficacy and cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. The presence of various substituents on the pyrazine ring significantly influences its biological properties. For example:
- Alkyl Chain Length : Increasing the length of the alkyl chain attached to the nitrogen atom generally enhances antimycobacterial activity.
- Substituents on Aromatic Rings : Electron-donating groups tend to improve activity against M. tuberculosis, while electron-withdrawing groups may reduce it .
Case Studies
Several studies have explored the biological activities of pyrazine derivatives:
- Antimycobacterial Efficacy : A study evaluated a series of 5-substituted pyrazine derivatives, revealing that compounds with longer alkyl chains exhibited lower MIC values against M. tuberculosis .
- Flavonoid Production : Another investigation highlighted how certain pyrazine derivatives can enhance flavonoid production in plant cell cultures, indicating potential applications in agricultural biotechnology .
Properties
IUPAC Name |
N-(4-ethylphenyl)pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10-3-5-11(6-4-10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAABJMRUUQSQBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329795 | |
Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
424818-79-1 | |
Record name | N-(4-ethylphenyl)pyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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